molecular formula C24H32N4O B1462815 7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one CAS No. 1069765-49-6

7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B1462815
CAS RN: 1069765-49-6
M. Wt: 392.5 g/mol
InChI Key: VSQLUTMWABIBAD-UHFFFAOYSA-N
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Description

7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C24H32N4O and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of compounds related to diazaspirodecanes have been extensively studied. For instance, Martin‐Lopez and Bermejo (1998) described the synthesis of various diazaspiro[4.5]decanes, including the structural analysis of these compounds (Martin‐Lopez & Bermejo, 1998). This research provides foundational understanding of the chemical properties and potential applications of similar compounds.

Potential Medical Applications

  • A study by Iqbal et al. (2012) explored the hypoglycemic activity of certain diazaspiro[4.5]decanes, highlighting their potential as agents in managing blood glucose levels (Iqbal et al., 2012).
  • Research on antihypertensive agents by Caroon et al. (1981) involved synthesizing 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, showcasing their potential in treating hypertension (Caroon et al., 1981).
  • Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and evaluated them against human coronavirus, demonstrating their potential antiviral properties (Apaydın et al., 2019).

Chemical Properties and Reactions

  • Shukla et al. (2016) synthesized CCR4 antagonists using diazaspiro[4.5]decane structures, revealing insights into the chemical behavior and potential for targeted receptor interactions (Shukla et al., 2016).
  • Smith et al. (2016) developed methods for synthesizing methyl-substituted diazaspiro[4.5]decanes, contributing to a deeper understanding of their synthetic pathways and potential modifications (Smith et al., 2016).

properties

IUPAC Name

2-[(2-methylpyrimidin-5-yl)methyl]-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-18(2)22-7-5-20(6-8-22)16-28-11-4-9-24(23(28)29)10-12-27(17-24)15-21-13-25-19(3)26-14-21/h5-8,13-14,18H,4,9-12,15-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQLUTMWABIBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CN2CCC3(C2)CCCN(C3=O)CC4=CC=C(C=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
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7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
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7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
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7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

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